molecular formula C13H17ClFN3O B12949763 2-(4-fluoro-3-methylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride

2-(4-fluoro-3-methylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride

Cat. No.: B12949763
M. Wt: 285.74 g/mol
InChI Key: HYHHZYFNKIOLNR-UHFFFAOYSA-N
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Description

The compound 2-(4-fluoro-3-methylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one hydrochloride is a bicyclic heterocyclic molecule featuring an imidazo-pyrazine core substituted with a 4-fluoro-3-methylphenyl group. Its hydrochloride salt form enhances solubility for pharmacological applications. This compound shares structural motifs with several imidazo-pyrazine/pyridine derivatives, which are explored for diverse biological activities, including anti-inflammatory, CNS modulation, and enzyme inhibition .

Properties

Molecular Formula

C13H17ClFN3O

Molecular Weight

285.74 g/mol

IUPAC Name

2-(4-fluoro-3-methylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride

InChI

InChI=1S/C13H16FN3O.ClH/c1-9-6-10(2-3-12(9)14)17-8-11-7-15-4-5-16(11)13(17)18;/h2-3,6,11,15H,4-5,7-8H2,1H3;1H

InChI Key

HYHHZYFNKIOLNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2CC3CNCCN3C2=O)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluoro-3-methylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methylbenzaldehyde and appropriate amines.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction.

    Cyclization: The intermediate undergoes cyclization to form the imidazo[1,5-a]pyrazine core.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:

    Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization to improve reaction efficiency.

    Purification Techniques: Use of crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted imidazo[1,5-a]pyrazines with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It serves as a probe to understand enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, 2-(4-fluoro-3-methylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride is investigated for its potential therapeutic effects. It may exhibit activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or activation of signaling pathways.

Comparison with Similar Compounds

Key Structural Features of the Target Compound:

  • Core : Hexahydroimidazo[1,5-a]pyrazin-3-one (fully saturated bicyclic system).
  • Substituents :
    • 2-position: 4-Fluoro-3-methylphenyl group.
    • Hydrochloride counterion.

Comparison with Analogous Compounds:

Compound Name / ID Core Structure Substituents Key Differences Reference
Target Compound Hexahydroimidazo[1,5-a]pyrazin-3-one 2-(4-Fluoro-3-methylphenyl) N/A
Flecainide Related Compound A Hexahydroimidazo[1,5-a]pyridine 3-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl] Trifluoroethoxy substituents; pyridine vs. pyrazine core
2-(4-Fluorophenyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one Tetrahydroimidazo[1,5-a]pyrazin-3-one 2-(4-Fluorophenyl), 1-phenyl Reduced ring saturation (tetrahydro vs. hexahydro); phenyl group at position 1
Intermediate () 7,8-Dihydroimidazo[1,2-a]pyrazin-6(5H)-one 2-(4-Fluoro-3-methylphenyl), 8,8-dimethyl Imidazo[1,2-a]pyrazine core; dimethyl substituents
Cyclosulfamide Analog () Hexahydroimidazo[1,5-a]pyrazin-3-one 2,7-Dialkyl groups Alkyl substituents instead of aromatic groups; anti-inflammatory activity

Pharmacological Activity Comparison

Target Compound:

  • Reported Activity: Intermediate in antimalarial drug synthesis ().

Analogs and Their Activities:

Flecainide Related Compound A :

  • Role: Impurity in flecainide (antiarrhythmic drug).
  • Structural Impact: Trifluoroethoxy groups enhance lipophilicity and metabolic stability compared to the target compound’s fluorophenyl group .

Cyclosulfamide Analogs () :

  • Activities: Anti-inflammatory, coronary dilator, and CNS depressant.
  • Comparison: The target compound’s 4-fluoro-3-methylphenyl group may improve target binding specificity over simpler alkyl substituents .

7-Methyl Derivatives () :

  • Activities: Anti-inflammatory and CNS depressant.
  • Substituent Impact: Aryl groups at the 2-position (e.g., fluorophenyl) may enhance potency compared to alkyl substituents .

Physicochemical Properties

Property Target Compound Flecainide Related Compound A Tetrahydroimidazo[1,5-a]pyrazin-3-one ()
Solubility High (hydrochloride salt) Moderate (hydrochloride salt) Low (neutral form)
Lipophilicity Moderate (LogP ~2-3*) High (LogP >3 due to CF₃ groups) Moderate (LogP ~2.5)
Metabolic Stability Enhanced by fluorine substituent High (CF₃ groups resist oxidation) Moderate

*Estimated based on structural analogs.

Biological Activity

The compound 2-(4-fluoro-3-methylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one; hydrochloride is a novel heterocyclic compound with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex heterocyclic structure that contributes to its biological activity. The presence of fluorine and the unique imidazo[1,5-a]pyrazin moiety suggest potential interactions with various biological targets.

Anticancer Activity

Studies have indicated that related fluorinated compounds exhibit antiproliferative activity against cancer cells. For instance, fluorinated benzothiazoles have shown significant efficacy in inducing CYP1A1 expression and binding to macromolecules in sensitive human cancer cells. This mechanism is crucial for their anticancer properties as it leads to DNA adduct formation and subsequent cell death in sensitive cell lines .

Enzyme Inhibition

Research on similar piperidine derivatives has demonstrated their ability to inhibit key enzymes such as α-glucosidase and cholinesterases , which are implicated in glucose metabolism and neurodegenerative diseases. The compound's structural features may confer similar inhibitory properties, making it a candidate for further investigation in metabolic disorders .

The biological activity of 2-(4-fluoro-3-methylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one is thought to involve:

  • Metabolic Activation : The compound may undergo metabolic transformation to reactive intermediates that can interact with cellular macromolecules.
  • Covalent Binding : Similar compounds have shown the ability to form covalent bonds with proteins and nucleic acids, leading to altered cellular functions.
  • Gene Expression Modulation : Induction of specific cytochrome P450 enzymes (such as CYP1A1) has been observed in related compounds, suggesting a potential for gene expression modulation .

Study 1: Antiproliferative Effects

A study investigating the effects of fluorinated compounds on cancer cell lines revealed that certain derivatives led to significant reductions in cell viability through mechanisms involving metabolic activation and subsequent DNA damage. While this study did not directly test our compound of interest, it provides a framework for understanding its potential anticancer properties.

Study 2: Enzyme Inhibition

Another research effort focused on piperidine derivatives demonstrated their capacity to inhibit α-glucosidase effectively. The study utilized kinetic assays to elucidate the mechanism of inhibition and highlighted structure-activity relationships that could inform future modifications of our target compound for enhanced efficacy against similar enzymes .

Data Summary

Biological Activity Mechanism Related Compounds References
AnticancerMetabolic activation leading to DNA damageFluorinated benzothiazoles ,
Enzyme inhibitionCompetitive and mixed-type inhibitionPiperidine derivatives

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